N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-[1-(2-methoxy-5-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-10-6-7-13(26-3)12(9-10)24-11(2)15(21-23-24)16-19-18(28-22-16)20-17(25)14-5-4-8-27-14/h4-9H,1-3H3,(H,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNVRGRRCIQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiadiazole ring can be synthesized via a condensation reaction between a thiosemicarbazide and a carboxylic acid derivative. Finally, the furan ring is introduced through a coupling reaction with a furan-2-carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets, leading to potential therapeutic effects.
Medicine: The compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its specific functional groups may play a role in modulating biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The furan ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide can be compared with other compounds that contain similar functional groups:
Triazole-containing compounds: These compounds are known for their stability and ability to participate in various chemical reactions. Examples include 1,2,3-triazole and its derivatives.
Thiadiazole-containing compounds: These compounds often exhibit biological activity and are used in medicinal chemistry. Examples include 1,2,4-thiadiazole and its derivatives.
Furan-containing compounds: These compounds are used in the synthesis of pharmaceuticals and materials. Examples include furan-2-carboxylic acid and its derivatives.
The uniqueness of this compound lies in the combination of these functional groups, which can impart distinct chemical and biological properties not found in simpler analogs.
Biological Activity
N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide, a compound with the CAS number 931364-35-1, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.4 g/mol. The compound features a complex structure that incorporates a furan ring, a thiadiazole moiety, and a triazole unit.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₆O₃S |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 931364-35-1 |
Antitumor Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antitumor properties. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines. In particular, one study highlighted that a related triazole compound exhibited an IC50 value of 6.06 μM against H460 lung cancer cells, indicating promising potential for development as an anticancer agent .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). For example, the elevation of LC3 expression and γ-H2AX in treated cells suggests that these compounds may trigger autophagy and DNA damage responses, leading to cell death .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that triazole hybrids possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli .
Case Studies
- Anticancer Study : A study assessing various triazole hybrids found that they effectively inhibited cell proliferation in multiple cancer types including lung and breast cancers. The mechanisms involved included apoptosis induction and ROS production.
- Antimicrobial Evaluation : Another investigation tested several triazole derivatives against clinical strains of bacteria, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics .
Table 2: Biological Activity Summary
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Critical steps include:
- Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Introduction of the 1,2,4-thiadiazole ring using sulfur-containing reagents under controlled pH and temperature (e.g., reflux in ethanol/acetonitrile) .
- Final carboxamide coupling via activation with agents like EDCI/HOBt in DMF . Methodological Note: Optimize reaction intermediates using TLC/HPLC monitoring and purify via column chromatography or recrystallization .
Q. How is the compound structurally characterized?
Structural confirmation relies on:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650 cm⁻¹) .
Q. What solvents and conditions are optimal for its stability?
The compound is stable in DMSO or DMF at –20°C for long-term storage. Avoid aqueous buffers at high pH (>9) due to hydrolysis of the thiadiazole ring .
Advanced Research Questions
Q. How can reaction yields be improved during thiadiazole ring formation?
Key factors include:
- Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfurizing agents (e.g., Lawesson’s reagent) to precursors to minimize side reactions .
- Temperature control : Maintain reflux conditions (70–80°C) in aprotic solvents (e.g., acetonitrile) to enhance cyclization efficiency .
- Catalytic additives : Introduce KI or phase-transfer catalysts to accelerate heterocycle formation .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC50 values or target selectivity may arise from:
- Purity variances : Validate compound purity (>95%) via HPLC before assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Structural analogs : Compare activity with derivatives lacking the methoxyphenyl or furan groups to isolate pharmacophore contributions .
Q. What mechanistic insights exist for its biological activity?
Q. How can regioselectivity challenges in triazole synthesis be addressed?
To favor 1,4-disubstituted triazoles over 1,5-isomers:
- Catalyst optimization : Use Cu(I)Br with TBTA ligand for >95% regioselectivity in CuAAC .
- Solvent effects : Polar solvents (e.g., DMF) favor kinetic control of the desired product .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speed) to minimize batch-to-batch variability .
- Data Validation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) .
- Bioactivity Confirmation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to verify target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
